![molecular formula C17H12F2N6S B2747454 N-(4-((difluoromethyl)thio)phenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1251578-64-9](/img/structure/B2747454.png)

N-(4-((difluoromethyl)thio)phenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

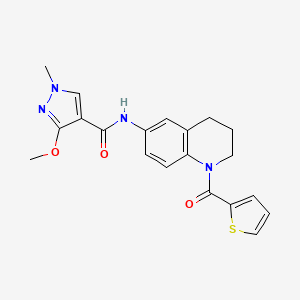

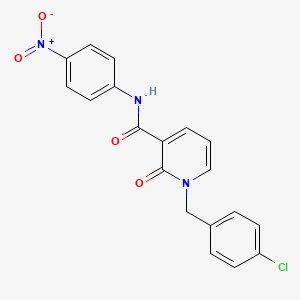

This compound is a complex organic molecule that contains several interesting functional groups. It includes a pyrazolo[3,4-d][1,2,3]triazine ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the formation of the heterocyclic ring via condensation reactions . Difluoromethylation, a process that introduces a CF2H group into a molecule, could be involved in the synthesis of this compound .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d][1,2,3]triazine ring system is a fused ring structure that contains both nitrogen and carbon atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For instance, the difluoromethylthio group could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the difluoromethylthio group could influence the compound’s reactivity .Wissenschaftliche Forschungsanwendungen

Reactivity and Synthesis

- Fused derivatives of 1,2,4-triazines, including similar compounds to the specified chemical, have been used as biologically active compounds with diverse pharmacological actions. Research has focused on synthesizing pyrazolo[5,1-c][1,2,4]triazine derivatives and investigating their reactivity under various conditions (Mironovich & Shcherbinin, 2014).

- Another study explored the nucleophilic substitutions of trichloromethyl moiety with different amines to synthesize 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, demonstrating potential biological activities including CGRP receptor antagonism (Lim, Dolzhenko & Dolzhenko, 2014).

Biological and Pharmacological Activity

- A study synthesized novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives, starting from a similar compound, and screened them for cytotoxic activity against various human cancer cell lines. Some compounds showed promising activity, highlighting the potential in cancer treatment research (Kurumurthy et al., 2014).

- Research on 2-Phenylamino-4-(3'-fluorophenylamino)-6-(4'-acetylphenyl-amino)-s-triazine, a compound structurally related to the requested chemical, led to the synthesis of derivatives with notable antibacterial activity (Solankee & Patel, 2004).

Material Science and Chemistry

- In material science, a study involved the synthesis of star-shaped single-polymer systems, incorporating elements structurally similar to the specified chemical. These polymers showed potential in applications like electroluminescence and amplified spontaneous emission (Liu et al., 2016).

- Another research area involved the synthesis of molecular probes for the A2A adenosine receptor based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold. These probes can be used for studying the A2A adenosine receptor, showing relevance in neuropharmacology (Kumar et al., 2011).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

It’s likely that it interacts with its target proteins, such as cdk2, by binding to their active sites, thereby inhibiting their function . This interaction could lead to changes in the activity of these proteins, potentially altering cellular processes.

Biochemical Pathways

Inhibition of CDK2 can halt cell cycle progression, potentially leading to cell death in rapidly dividing cells, such as cancer cells .

Result of Action

Similar compounds have shown cytotoxic activities against various cancer cell lines . Therefore, it’s possible that this compound could also exhibit anti-cancer effects.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-(difluoromethylsulfanyl)phenyl]-7-phenylpyrazolo[3,4-d]triazin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N6S/c18-17(19)26-13-8-6-11(7-9-13)21-15-14-10-20-25(16(14)23-24-22-15)12-4-2-1-3-5-12/h1-10,17H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPOOVNVCPFXFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=CC=C(C=C4)SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2747378.png)

![2-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2747379.png)

![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2747380.png)

![7-(Diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2747381.png)

![N-(2-chlorobenzyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2747385.png)

![N-(2,3-Dihydro-1H-inden-1-yl)-2-(4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide](/img/structure/B2747390.png)

![4-{[(furan-2-ylmethyl)amino]methyl}-N-methylbenzamide hydrochloride](/img/structure/B2747391.png)

![(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2747393.png)